molecular formula C6H4BCl2FO2 B13413337 3,4-Dichloro-5-fluorophenylboronic acid

3,4-Dichloro-5-fluorophenylboronic acid

Cat. No.: B13413337
M. Wt: 208.81 g/mol
InChI Key: XYJUPTQKKGYAIW-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorophenylboronic acid is an arylboronic acid with the molecular formula C6H4BCl2FO2 and a molecular weight of 208.81 g/mol . This compound is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its role in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. In this reaction, the boronic acid group facilitates palladium-catalyzed coupling with various organic halides, allowing for the efficient construction of complex biaryl structures. The specific substitution pattern of chlorine and fluorine atoms on the phenyl ring makes this derivative a versatile precursor for synthesizing pharmaceuticals, agrochemicals, and functional materials. The halogen atoms offer subsequent sites for further functionalization, enabling the development of compound libraries for drug discovery and material science research. The compound should be stored sealed in a dry environment at room temperature. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4BCl2FO2

Molecular Weight

208.81 g/mol

IUPAC Name

(3,4-dichloro-5-fluorophenyl)boronic acid

InChI

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H

InChI Key

XYJUPTQKKGYAIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)F)(O)O

Origin of Product

United States

Synthetic Methodologies for 3,4 Dichloro 5 Fluorophenylboronic Acid

Classical Approaches for Arylboronic Acid Preparation

Traditional methods for synthesizing arylboronic acids have long relied on the generation of highly reactive organometallic intermediates, namely Grignard and organolithium reagents. These approaches involve a two-step process: the formation of a potent carbon-based nucleophile followed by its reaction with a boron electrophile.

Grignard Reagent-Mediated Borylation Strategies

The synthesis of arylboronic acids via Grignard reagents is a cornerstone of organoboron chemistry. chemguide.co.ukminia.edu.eg The process begins with the preparation of an aryl Grignard reagent by reacting an aryl halide (typically a bromide or iodide) with magnesium metal. This organomagnesium compound is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. The subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. chemguide.co.uk

For a compound like 3,4-Dichloro-5-fluorophenylboronic acid, the synthesis would commence with a corresponding aryl bromide, such as 1-bromo-3,4-dichloro-5-fluorobenzene. The reaction is highly effective but requires careful control of conditions to prevent side reactions, such as Wurtz coupling. chemguide.co.uk The presence of multiple halogen substituents on the aromatic ring can influence the formation and reactivity of the Grignard reagent.

Table 1: Key Components in Grignard-Mediated Borylation

ComponentRoleCommon Examples
Aryl Halide Precursor to the nucleophileAryl bromides, Aryl iodides
Metal Formation of organometallic reagentMagnesium (Mg) turnings
Boron Source ElectrophileTrimethyl borate, Triisopropyl borate
Solvent Stabilizes Grignard reagentTetrahydrofuran (THF), Diethyl ether
Quenching Agent Hydrolysis of boronate esterAqueous acid (e.g., HCl, H₂SO₄)

Organolithium-Based Borylation Pathways

Similar to the Grignard pathway, the use of organolithium reagents provides a powerful method for arylboronic acid synthesis. This route typically involves a metal-halogen exchange reaction between an aryl halide and an alkyllithium reagent, such as n-butyllithium, to form an aryllithium species. This highly nucleophilic intermediate is then quenched with a trialkyl borate. nih.gov

A significant operational difference is the requirement for very low temperatures, often -78 °C, to carry out the reaction. This is necessary to prevent the highly reactive aryllithium reagent from undergoing side reactions, such as reacting with the solvent or adding multiple times to the borate ester. nih.gov While effective, the need for cryogenic conditions and highly reactive reagents can limit the functional group tolerance of this method compared to more modern catalytic approaches.

Table 2: Comparison of Grignard vs. Organolithium Pathways

FeatureGrignard Reagent MethodOrganolithium Reagent Method
Reagent Generation Reaction of aryl halide with Mg metalMetal-halogen exchange with alkyllithium
Typical Reagents Ar-Br + MgAr-Br + n-BuLi
Reaction Temperature 0 °C to room temperatureTypically -78 °C
Reactivity Highly reactiveExtremely reactive
Functional Group Tolerance LimitedMore limited than Grignard

Advanced Catalytic Syntheses of Halogenated Arylboronic Acids

Modern synthetic chemistry has increasingly moved towards catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency. For halogenated arylboronic acids, palladium-catalyzed cross-coupling and direct C-H activation represent the state of the art.

Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing arylboronic acids and their esters. chemicalbook.comgoogle.com The reaction couples an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical bis-boronic acid (B₂(OH)₄). chemicalbook.commasterorganicchemistry.com

This methodology is prized for its mild reaction conditions and exceptional tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base, such as potassium acetate (B1210297). The resulting boronate esters can be used directly in subsequent reactions like the Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid. chemicalbook.comlibretexts.org This approach avoids the use of strongly basic and reactive organometallic intermediates required in classical methods. libretexts.org

Table 3: Typical Reagents for Miyaura Borylation

ComponentRoleCommon Examples
Substrate Aryl group sourceAryl chlorides, bromides, iodides, triflates
Boron Source Borylating agentBis(pinacolato)diboron (B₂pin₂), Bis-boronic acid (B₂(OH)₄)
Catalyst Facilitates cross-couplingPdCl₂(dppf), Pd(PPh₃)₄, XPhos-Pd-G2
Base Activates diboron reagentPotassium acetate (KOAc), Potassium carbonate (K₂CO₃)
Solvent Reaction mediumDioxane, Toluene, Dimethylformamide (DMF)

Direct C–H Borylation of Halogenated Arenes

Direct C–H borylation is an increasingly important atom-economical strategy that forgoes the need for pre-functionalized aryl halides. google.com In this process, a catalyst, typically based on iridium or rhodium, facilitates the direct conversion of an aromatic C–H bond into a C–B bond. beilstein-journals.org The reaction couples the arene with a boron-containing reagent like pinacolborane (HBpin) or B₂pin₂.

A primary challenge in the C–H borylation of substituted arenes is controlling the regioselectivity. The outcome is often dictated by steric factors, with the borylation occurring at the least hindered position. google.com For a polysubstituted arene like a precursor to this compound, achieving selective borylation at a specific C–H bond can be difficult without the influence of a directing group. Despite this challenge, the method's elegance and efficiency continue to drive research into more selective catalytic systems. beilstein-journals.org

Chemo- and Regioselective Halogenation Precursors for Boronic Acids

The synthesis of a complex molecule like this compound is critically dependent on the availability of a correctly substituted precursor. The specific arrangement of the three halogen atoms is not easily achieved through direct electrophilic halogenation of a simpler benzene (B151609) derivative due to the complex interplay of directing effects. wikipedia.org Fluorine is an ortho-, para-director, as are the chlorine atoms, which makes the selective introduction of a fourth group (e.g., a bromine for subsequent conversion) into a specific position challenging.

A more robust strategy involves building the substitution pattern through a series of chemo- and regioselective reactions. For instance, a Sandmeyer-type reaction provides a powerful tool for introducing halogens with high regiochemical control. A patent for the synthesis of a related isomer, 5-bromo-1,3-dichloro-2-fluorobenzene, demonstrates this approach by starting with 3,5-dichloro-4-fluoroaniline. google.com The aniline (B41778) is converted to a diazonium salt, which is then reacted with cuprous bromide to install the bromine atom precisely. google.com This selectively halogenated compound then serves as an ideal precursor for conversion into the target boronic acid using the methodologies described previously, such as Grignard reagent formation or Miyaura borylation. This highlights how the synthesis of precursors with absolute regiochemical control is a key enabling step for accessing complex boronic acids.

Isolation and Purification Methodologies for Halogenated Phenylboronic Acids

Common impurities in the synthesis of halogenated phenylboronic acids include unreacted starting materials, inorganic salts, and byproducts such as borinic acids or homocoupled biaryls. The purification strategies aim to exploit the unique chemical properties of boronic acids.

Recrystallization: This is a widely used and effective method for purifying solid boronic acids. The choice of solvent is crucial and depends on the solubility profile of the specific boronic acid. For many halogenated phenylboronic acids, recrystallization from hot water or aqueous solvent mixtures can be effective. orgsyn.org For instance, dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly can lead to the formation of pure crystals.

Acid-Base Extraction: The acidic nature of the boronic acid functional group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide) to form the corresponding boronate salt, which is water-soluble. researchgate.netgoogle.com This aqueous layer, containing the desired product, can then be separated from the organic layer containing non-acidic impurities. researchgate.net Subsequent acidification of the aqueous layer with an acid (e.g., hydrochloric acid) precipitates the purified boronic acid, which can then be collected by filtration. researchgate.netgoogle.com

Adduct Formation: Boronic acids can form reversible adducts with certain diols or aminoalcohols, such as diethanolamine. reddit.com These adducts are often crystalline and can be selectively precipitated from a solution containing impurities. The purified adduct can then be treated with an acid to regenerate the pure boronic acid.

Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography can be employed for purification. researchgate.net Silica gel is a common stationary phase, and a mixture of solvents, often including a polar component like methanol (B129727) in dichloromethane, can be used as the eluent. researchgate.net Reversed-phase chromatography (e.g., C18) may also be an option in some cases. reddit.com

The following table summarizes the common purification techniques for halogenated phenylboronic acids.

Purification MethodPrincipleTypical Solvents/Reagents
RecrystallizationDifference in solubility between the boronic acid and impurities at different temperatures.Water, Ethanol, Benzene, Dichloroethane, Ethyl Acetate orgsyn.orgresearchgate.net
Acid-Base ExtractionThe acidic nature of the boronic acid allows for its separation from neutral or basic impurities.Organic solvent (e.g., Ethyl Acetate, Dichloromethane), Aqueous Base (e.g., NaOH), Aqueous Acid (e.g., HCl) researchgate.netgoogle.com
Adduct FormationReversible formation of a stable, often crystalline, adduct with a diol or aminoalcohol.Diethanolamine, Sorbitol reddit.com
Column ChromatographyDifferential partitioning of the boronic acid and impurities between a stationary and a mobile phase.Silica Gel, C18; Eluent systems like Dichloromethane/Methanol researchgate.netreddit.comresearchgate.net

Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 Fluorophenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki–Miyaura Paradigm

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. atlasofscience.orgwikipedia.org This reaction is noted for its mild conditions and tolerance of a wide array of functional groups. researchgate.net

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: libretexts.orgacs.org

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide to a palladium(0) species. wikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen bond, which increases the oxidation state of palladium from 0 to +2. uleth.calibretexts.org For a reaction involving 3,4-dichloro-5-fluorophenylboronic acid, the coupling partner would be an organohalide.

Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org This process is facilitated by a base, which activates the boronic acid. The exact mechanism of transmetalation is complex and can vary depending on the reaction conditions. wikipedia.org

Reductive Elimination : This is the final step where the two organic groups on the palladium(II) complex are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orglibretexts.org This step is the reverse of oxidative addition. wikipedia.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
StepDescriptionChange in Pd Oxidation State
Oxidative AdditionThe palladium(0) catalyst reacts with the organohalide (R-X) to form an organopalladium(II) complex.0 to +2
TransmetalationThe organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.No change
Reductive EliminationThe two organic groups on the palladium center are coupled, forming the final product and regenerating the palladium(0) catalyst.+2 to 0

The transmetalation step in the Suzuki-Miyaura coupling is critically dependent on the presence of a base. youtube.com The base activates the boronic acid, which is generally not nucleophilic enough to react directly with the palladium(II) complex. youtube.com Two primary pathways for this activation have been proposed: researchgate.netnih.gov

The Boronate Pathway : In this mechanism, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as a trihydroxyborate. researchgate.net This activated boronate then reacts with the organopalladium(II) halide complex. researchgate.net

The Oxo-Palladium Pathway : Alternatively, the base can react with the palladium(II) complex to form a palladium-hydroxo species. researchgate.net This species then reacts with the neutral boronic acid. Studies suggest that for reactions in aqueous media with weak bases, the oxo-palladium pathway may be dominant. nih.gov

The ligands coordinated to the palladium center play a crucial role in the Suzuki-Miyaura reaction, influencing both its efficiency and selectivity. organic-chemistry.orgrsc.org Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the rates of the catalytic cycle's key steps. nih.gov

Facilitating Oxidative Addition : Electron-donating ligands increase the electron density on the palladium atom, which promotes the oxidative addition step. nih.gov

Promoting Reductive Elimination : Bulky ligands can facilitate the reductive elimination step by creating steric strain that is relieved upon formation of the product. wikipedia.org

The development of specialized ligands, such as dialkylbiarylphosphines, has significantly expanded the scope of the Suzuki-Miyaura reaction, enabling the coupling of previously challenging substrates like aryl chlorides. nih.govacs.org

Table 2: Effects of Ligand Properties on the Suzuki-Miyaura Reaction
Ligand PropertyEffect on Catalytic StepOverall Impact on Reaction
Electron-DonatingFacilitates oxidative additionIncreases reaction rate
BulkyPromotes reductive eliminationEnhances product formation
BidentateStabilizes the catalystImproves catalyst lifetime

The cross-coupling of polyhalogenated substrates like this compound with a di- or polyhalogenated coupling partner presents a significant challenge in controlling regioselectivity. nih.gov The relative reactivity of different carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl, which is inversely related to their bond dissociation energies. researchgate.net When identical halogens are present, the site of oxidative addition is influenced by a combination of electronic and steric factors. nih.gov For instance, in polyhalogenated pyridazines, coupling often occurs preferentially at the position alpha to a nitrogen atom. nih.gov In the case of a coupling partner with multiple, identical halogen atoms, achieving selective reaction at a single site requires careful optimization of the catalyst, ligands, and reaction conditions. nih.gov

Alternative Catalytic Systems for Carbon-Carbon Bond Formation

While palladium-based catalysts are the most common for Suzuki-Miyaura reactions, the toxicity and cost of palladium have driven research into alternative catalytic systems. rsc.org Nickel catalysts have emerged as a viable alternative, demonstrating reactivity with less reactive electrophiles such as aryl chlorides. libretexts.org More recently, cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed, further expanding the range of available catalysts. acs.org Additionally, there is growing interest in transition-metal-free methods for carbon-carbon bond formation using arylboronic acids. rsc.org Arylboronic acids themselves can sometimes act as catalysts for certain C-C bond-forming reactions, such as in dehydrative alkylation processes. bath.ac.ukacs.org

Nickel-Catalyzed Cross-Coupling Processes

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. nih.govsquarespace.com The utility of nickel catalysts is notable as a more earth-abundant and economical alternative to palladium. squarespace.com For an electron-deficient substrate like this compound, nickel catalysis can be effective, though certain challenges associated with such substrates must be considered.

Electron-deficient arylboronic acids can exhibit different reactivity profiles compared to their electron-rich counterparts in nickel-catalyzed Suzuki-Miyaura couplings. researchgate.net The transmetalation step, which involves the transfer of the aryl group from boron to the nickel center, is a critical part of the catalytic cycle. The electronic properties of the arylboronic acid can influence the rate of this step. In some systems, electron-withdrawing groups on the arylboronic acid have been observed to enhance reactivity. researchgate.net

However, a significant competing reaction for electron-deficient arylboronic acids is protodeboronation, especially under the basic conditions often required for the Suzuki-Miyaura coupling. ed.ac.uknih.gov The presence of multiple halogen substituents, as in this compound, increases the susceptibility to this undesired side reaction. acs.org Therefore, the choice of base, solvent, and ligand for the nickel catalyst is crucial to favor the cross-coupling pathway over protodeboronation. Specialized protocols have been developed for the coupling of polychlorinated aromatic compounds, which could be applicable. acs.org For instance, the use of bulky, electron-rich phosphine ligands can sometimes mitigate catalyst deactivation and promote efficient coupling. squarespace.com

Table 1: General Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

ComponentExamplePurpose
Nickel Pre-catalystNiCl₂(PCy₃)₂Source of active Ni(0) catalyst
LigandPCy₃ (Tricyclohexylphosphine)Stabilizes the nickel center and influences reactivity
BaseK₃PO₄, K₂CO₃Activates the boronic acid for transmetalation
Solvent2-Me-THF, t-Amyl alcoholGreen solvent options have been explored nih.gov
SubstratesAryl Halides, Arylboronic AcidsCoupling partners

Photocatalyzed Activation Mechanisms for Boronic Acids

Photoredox catalysis using visible light has emerged as a mild and powerful tool for a variety of organic transformations, including those involving arylboronic acids. psu.eduresearchgate.net The general mechanism for the photocatalytic activation of arylboronic acids involves a single-electron transfer (SET) process. An excited-state photocatalyst can either oxidize or reduce the boronic acid or its corresponding boronate species to generate an aryl radical. nih.govrsc.org

For an electron-deficient arylboronic acid like this compound, oxidative quenching of the photocatalyst is a plausible pathway. In this scenario, the excited photocatalyst accepts an electron from the arylboronate, which is formed in the presence of a base. This generates an aryl radical that can then participate in various coupling reactions. nih.gov Alternatively, a reductive quenching pathway may be operative depending on the reaction conditions and the nature of the photocatalyst.

The photocatalyzed oxidative hydroxylation of arylboronic acids to phenols is a well-studied example. sci-hub.sersc.org This reaction typically proceeds in the presence of a photosensitizer, visible light, and an oxygen source (often air). The process is believed to involve the generation of a superoxide (B77818) radical anion from molecular oxygen, which then reacts with the arylboronic acid. Given its electron-deficient nature, this compound would be expected to undergo such transformations, potentially leading to the formation of 3,4-dichloro-5-fluorophenol.

Other Significant Reaction Pathways

Protodeboronation Processes of Fluorinated Aryl Boronates

Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a common and often undesirable side reaction, particularly for electron-deficient arylboronic acids under the basic conditions frequently used in cross-coupling reactions. ed.ac.uk The presence of multiple fluorine and chlorine substituents on the aromatic ring of this compound makes it highly susceptible to protodeboronation. acs.org

Mechanistic studies on polyfluorinated arylboronic acids have revealed that the rate of protodeboronation is highly pH-dependent. ed.ac.ukacs.org The reaction proceeds much faster at high pH due to the formation of the more reactive arylboronate anion, [ArB(OH)₃]⁻. ed.ac.uk For highly electron-deficient systems, the mechanism can even shift from a concerted proton transfer to a pathway involving the liberation of a transient aryl anion. acs.org

The stability of boronic acids against protodeboronation can be quantified by their half-lives under specific conditions. While data for this compound is not available, the half-lives of other polyfluorinated phenylboronic acids can provide a useful comparison.

Table 2: Comparative Half-lives for Protodeboronation of Selected Arylboronic Acids

Arylboronic AcidHalf-life (t₁/₂) at 70 °C, pH 13 (50% aq. dioxane)
Phenylboronic acid~ 1 year
4-Fluorophenylboronic acid~ 10 days
2,6-Difluorophenylboronic acid~ 5 seconds
Pentafluorophenylboronic acid~ 2.6 milliseconds

Data extrapolated from studies on polyfluorinated arylboronic acids to illustrate the effect of fluorine substitution. nih.govacs.org

Given the presence of three electron-withdrawing halogens, it can be inferred that this compound would have a very short half-life under basic aqueous conditions, making it a challenging substrate for reactions that require such conditions.

Electrophilic Transformations of Boronic Acids

The boronic acid group (–B(OH)₂) is an electron-withdrawing group, and as such, it acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions. vaia.com This is due to the inductive effect of the boron atom and its ability to withdraw electron density from the aromatic ring, which deactivates the ortho and para positions towards electrophilic attack. vaia.com

For this compound, the aromatic ring is already significantly deactivated by the three halogen substituents. Any electrophilic aromatic substitution reaction would be expected to be very slow and require harsh conditions. If a reaction were to occur, the directing effects of all four substituents would need to be considered. The boronic acid group would direct an incoming electrophile to the meta position (C6). The chlorine and fluorine atoms are also deactivating but are ortho, para-directors. However, the strong deactivating effect of the boronic acid group and the cumulative deactivation from the halogens would likely make electrophilic substitution at any position on the ring highly unfavorable.

In some cases, electrophilic substitution can lead to ipso-substitution, where the boronic acid group itself is replaced by the electrophile. For example, the reaction of arylboronic acids with N-halosuccinimides can lead to the corresponding aryl halides. organic-chemistry.org This reaction provides a pathway to replace the boronic acid functionality with a halogen atom.

Applications of 3,4 Dichloro 5 Fluorophenylboronic Acid in Advanced Organic Synthesis

Construction of Polyaromatic and Biaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and 3,4-Dichloro-5-fluorophenylboronic acid is an excellent coupling partner in these transformations. Its utility is most pronounced in the synthesis of substituted biphenyls and in the integration of the 3,4-dichloro-5-fluorophenyl moiety into larger heterocyclic frameworks.

The primary application of this compound in this context is the creation of biaryl linkages, which are prevalent in pharmaceuticals, agrochemicals, and materials science. A notable example is its use in the synthesis of 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, a key intermediate for more complex molecules. This transformation is accomplished via a Suzuki-Miyaura coupling reaction, where the boronic acid is coupled with an appropriately substituted 2-haloaniline derivative. While specific reaction conditions for this exact transformation are not extensively detailed in publicly available literature, the synthesis is reported to proceed with yields in the range of 32–40%. The reaction would typically involve a palladium catalyst, a base, and a suitable solvent system to facilitate the coupling between the boronic acid and the aryl halide.

The general approach for such a synthesis is outlined below, highlighting the key components involved in the Suzuki-Miyaura coupling.

Table 1: Representative Suzuki-Miyaura Coupling for Substituted Biphenyl Synthesis

Coupling Partner 1 Coupling Partner 2 Catalyst Base Solvent Product Reported Yield (%)

Note: The specific catalyst, base, and solvent for the synthesis of 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine are representative examples of typical Suzuki-Miyaura conditions, as detailed specifics are proprietary or not widely published.

Beyond simple biphenyls, this compound is instrumental in incorporating the dichloro-fluorophenyl group into heterocyclic systems. A powerful illustration of this is the Suzuki-Miyaura coupling with halogenated heterocycles. For instance, the reaction with 3,5-dichloro-1,2,4-thiadiazole (B1299824) demonstrates how the boronic acid can be used to construct aryl-heterocyclic linkages. nih.govresearchgate.net

This reaction's selectivity can be controlled by temperature. At room temperature, a single Suzuki-Miyaura coupling occurs preferentially, yielding a mono-arylated product, 5-aryl-3-chloro-1,2,4-thiadiazole. nih.govresearchgate.net If the reaction is conducted at a higher temperature (reflux), a double coupling can be achieved to furnish the 3,5-diaryl-1,2,4-thiadiazole. nih.govresearchgate.net This methodology provides a versatile route to functionalized thiadiazoles, which are significant scaffolds in medicinal chemistry. Although the original study did not use this compound specifically, the described general procedure is applicable to a wide range of arylboronic acids.

Table 2: Synthesis of Aryl-Substituted 1,2,4-Thiadiazoles via Suzuki-Miyaura Coupling

Heterocyclic Substrate Arylboronic Acid Catalyst Base Solvent Temperature (°C) Product
3,5-Dichloro-1,2,4-thiadiazole p-methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/MeOH/H₂O Room Temp 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole nih.gov

Role as a Precursor for Diverse Functionalized Building Blocks

Boronic acids and their derivatives are not merely end-stage coupling reagents; they can also serve as stable intermediates that are carried through multiple synthetic steps. The boronic acid moiety can be protected to render it inert to a wide range of reaction conditions, only to be deprotected later for a subsequent cross-coupling reaction.

A leading strategy involves the use of N-methyliminodiacetic acid (MIDA) to form a stable boronate ester. nih.gov MIDA boronates are exceptionally robust and are compatible with various synthetic transformations, including strongly acidic or oxidative conditions, which would degrade a free boronic acid. nih.gov This allows for the chemical modification of other parts of the molecule while the boron functionality remains masked. Once the desired modifications are complete, the MIDA group can be easily cleaved under mild aqueous basic conditions to regenerate the free boronic acid, which is then ready for its intended cross-coupling reaction.

While specific examples detailing the conversion of this compound into a MIDA boronate and its subsequent use in a multi-step synthesis are not prominent in the literature, this methodology represents a key strategic approach for employing boronic acids as precursors to more complex and diverse building blocks.

Strategic Use in Iterative Synthesis and Convergent Approaches

The controlled reactivity of certain substrates in cross-coupling reactions allows for the development of sophisticated synthetic strategies, such as sequential or iterative couplings. These approaches are highly valuable for building complex molecules in a convergent manner, where large fragments are synthesized separately and then joined.

The synthesis of non-symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles provides an excellent example of a sequential coupling strategy. nih.govresearchgate.netnih.gov As mentioned previously, the two chlorine atoms on the 3,5-dichloro-1,2,4-thiadiazole core can be addressed selectively. The first Suzuki-Miyaura coupling can be performed at room temperature with one equivalent of an arylboronic acid (Ar¹-B(OH)₂) to yield the mono-substituted intermediate, 3-chloro-5-Ar¹-1,2,4-thiadiazole. nih.govresearchgate.net After isolation, this intermediate can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid (Ar²-B(OH)₂), typically at a higher temperature, to install the second aryl group and yield the final, non-symmetrical product 3-Ar²-5-Ar¹-1,2,4-thiadiazole. nih.govresearchgate.net

This stepwise, controlled approach highlights the strategic value of reagents like this compound, as they can be introduced selectively into a molecular framework, enabling the efficient and planned construction of complex, highly functionalized target molecules.

Computational and Theoretical Studies of 3,4 Dichloro 5 Fluorophenylboronic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

DFT has become a standard tool for investigating the electronic properties and structure of organic molecules. For a molecule like 3,4-dichloro-5-fluorophenylboronic acid, DFT calculations would provide significant insights.

Electronic Structure and Molecular Geometry Optimization

No specific studies detailing the optimized molecular geometry or the electronic structure of this compound using DFT methods were identified. Such a study would typically involve calculations to determine key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) Data Not Available Data Not Available Data Not Available
C-B Data Not Available Data Not Available Data Not Available
B-O Data Not Available Data Not Available Data Not Available
O-H Data Not Available Data Not Available Data Not Available
C-Cl Data Not Available Data Not Available Data Not Available
C-F Data Not Available Data Not Available Data Not Available

This table is for illustrative purposes only. No experimental or theoretical data was found.

Vibrational Frequencies and Spectroscopic Correlations

A computational analysis of the vibrational frequencies of this compound has not been reported in the available literature. This type of analysis is crucial for interpreting experimental infrared (IR) and Raman spectra.

Analysis of Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) for this compound is not available. These calculations are fundamental for predicting the molecule's reactivity, including the sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

Parameter Energy (eV)
HOMO Data Not Available
LUMO Data Not Available
HOMO-LUMO Gap (ΔE) Data Not Available

This table is for illustrative purposes only. No computational data was found.

Conformational Analysis and Intramolecular Interactions

There are no specific studies on the conformational analysis of this compound. Research on similar molecules, such as 2-fluorophenylboronic acid, has investigated intramolecular hydrogen bonding between the fluorine atom and the hydroxyl groups of the boronic acid moiety. However, without specific calculations for the 3,4-dichloro-5-fluoro derivative, it is not possible to determine its preferred conformations or the nature of its intramolecular interactions.

Mechanistic Modeling of Catalytic Cycles and Reaction Energetics

Mechanistic modeling of catalytic cycles, such as Suzuki-Miyaura cross-coupling reactions, often involves phenylboronic acids. However, no studies were found that specifically model the reaction energetics or catalytic cycles involving this compound.

Transition State Characterization and Reaction Pathway Elucidation

The characterization of transition states and the elucidation of reaction pathways are critical components of mechanistic studies. Despite the likely utility of this compound in organic synthesis, no computational research detailing these aspects for reactions involving this specific compound could be located.

Solvent Effects on Molecular Properties and Reactivity

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting how the surrounding solvent medium affects the molecular characteristics of this compound. Although specific research on this exact molecule is not extensively published, principles derived from studies on other halogenated and substituted phenylboronic acids allow for a robust theoretical understanding. The Polarizable Continuum Model (PCM) is a common approach used in these calculations to simulate the solvent environment. nih.gov

The reactivity of the compound, often assessed by examining its frontier molecular orbitals (HOMO and LUMO), is also solvent-dependent. The energy gap between the HOMO and LUMO can be modulated by the solvent's dielectric constant. Generally, an increase in solvent polarity leads to a smaller HOMO-LUMO gap, suggesting enhanced reactivity. mdpi.com This is because polar solvents can stabilize the transition states of reactions more effectively. Theoretical calculations on related compounds have shown that properties like ionization potential and electron affinity are sensitive to the solvent phase, which in turn dictates the molecule's electrophilic or nucleophilic character.

Table 1: Predicted Influence of Solvent Polarity on Molecular Properties of this compound
Molecular PropertyEffect of Increasing Solvent PolarityTheoretical Rationale
Dipole Moment IncreaseStabilization of charge separation by the polar medium.
C-B Bond Length Slight IncreaseIncreased polarization and interaction with the solvent.
B(OH)₂ Geometry Conformational ChangesSolvation and hydrogen bonding effects on the hydroxyl groups.
HOMO-LUMO Gap DecreaseDifferential stabilization of frontier orbitals, often leading to enhanced reactivity.
Reactivity Generally IncreasesLower activation energy barriers due to stabilization of polar transition states.

Advanced Spectroscopic Characterization Techniques (for structural validation in research)

A suite of advanced spectroscopic methods is essential for the unambiguous structural validation of this compound in a research setting. Each technique provides unique and complementary information about the molecule's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: These standard techniques confirm the carbon-hydrogen framework of the phenyl ring. The chemical shifts and coupling patterns of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, providing a distinct fingerprint of the substitution pattern.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific tool. It provides a single resonance whose chemical shift is characteristic of the electronic environment around the fluorine atom, confirming its presence and position on the aromatic ring. rsc.org

¹¹B NMR: This technique is particularly valuable for characterizing boronic acids. nih.gov It directly probes the boron nucleus, providing information about its coordination state and hybridization. nsf.gov A chemical shift in the range of 28-34 ppm typically indicates a trigonal planar (sp²) hybridized boron, characteristic of the free boronic acid. Upon interaction with diols or in certain pH conditions, this can shift upfield due to the formation of a tetracoordinate (sp³) boronate species. nih.govnsf.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. nih.govrsc.org Analysis of boronic acids by MS can sometimes be complicated by their tendency to undergo dehydration to form cyclic boroxine (B1236090) anhydrides (trimers) or form adducts with solvents. rsc.org Therefore, careful optimization of MS parameters is crucial for accurate mass determination and structural elucidation through fragmentation analysis (MS/MS). nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. tandfonline.com For phenylboronic acids, this technique often shows the formation of hydrogen-bonded dimers in the crystal lattice, where two molecules are linked through their boronic acid groups. rsc.orgrsc.org It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, confirming the substitution pattern and the conformation of the molecule. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in the molecule by probing their vibrational modes. nih.gov Key characteristic vibrations for this compound include:

O-H stretching: A broad band in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the boronic acid's hydroxyl groups.

Aromatic C-H and C=C stretching: Sharp peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

B-O stretching: Strong absorptions typically found around 1330-1380 cm⁻¹.

C-Cl, C-F, and C-B vibrations: These appear in the fingerprint region (below 1300 cm⁻¹). C-X (halogen) stretches are known to be intense, with their frequency decreasing with the increasing mass of the halogen atom. spectroscopyonline.com

DFT calculations are often used in conjunction with experimental spectra to aid in the precise assignment of vibrational modes. nih.gov

Table 2: Summary of Spectroscopic Techniques for Structural Validation
TechniqueInformation ProvidedKey Features for this compound
NMR Spectroscopy Connectivity, electronic environment of nucleiDistinct ¹H, ¹³C, ¹⁹F chemical shifts; ¹¹B signal confirms boronic acid group.
Mass Spectrometry Molecular weight, elemental formula, fragmentationAccurate mass determination; potential for boroxine formation.
X-ray Crystallography 3D structure, bond lengths/angles, packingDefinitive confirmation of substitution; likely reveals dimeric structure.
FT-IR/Raman Functional groups, vibrational modesCharacteristic O-H, B-O, and aromatic C-X stretches.

Future Perspectives and Emerging Research Avenues for Halogenated Phenylboronic Acids

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of halogenated phenylboronic acids is evolving from traditional batch methods towards more efficient, safer, and environmentally conscious processes. Classical synthesis often involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester at low temperatures. nih.gov While effective, these methods can suffer from drawbacks related to the handling of pyrophoric reagents and the generation of significant waste streams.

Future research is intensely focused on greener and more scalable alternatives. One promising avenue is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic reactions like metal-halogen exchange and subsequent borylation. mit.eduthieme-connect.de This technology enhances safety, minimizes byproduct formation, and allows for seamless scalability from laboratory to industrial production. allfordrugs.com The generation of unstable intermediates can be precisely managed in flow, reducing decomposition and improving yields. allfordrugs.com

Another key area of development is mechanochemistry , which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of bulk solvents. researchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. researchgate.netresearchgate.net Furthermore, research into novel catalytic systems for direct C-H borylation of halogenated arenes continues to be a major goal, as it would provide a more atom-economical route to these valuable compounds, avoiding the pre-functionalization required for organometallic methods. nih.gov

MethodologyAdvantagesChallengesKey References
Traditional Batch (Grignard/Organolithium) Well-established, versatileHandling of hazardous reagents, scalability issues, waste generation nih.govorganic-chemistry.org
Flow Chemistry Enhanced safety, precise process control, improved scalability, reduced wasteInitial equipment investment, potential for clogging mit.eduthieme-connect.deallfordrugs.com
Mechanochemistry (Ball Milling) Reduced or no solvent, high efficiency, green approachSubstrate scope limitations, scalability for industrial production researchgate.net
Direct C-H Borylation High atom economy, simplifies synthetic routesRegioselectivity control, catalyst cost and efficiency nih.gov

A comparative overview of synthetic methodologies for halogenated phenylboronic acids.

Expanding the Scope of Catalytic Transformations with Novel Catalysts and Conditions

Halogenated phenylboronic acids are cornerstones of modern organic synthesis, primarily through their participation in Suzuki-Miyaura cross-coupling reactions. The presence of multiple halogen atoms, as in 3,4-Dichloro-5-fluorophenylboronic acid, presents unique challenges and opportunities in catalysis. Future research aims to develop catalysts that can chemoselectively activate specific C-halogen bonds on either the boronic acid or its coupling partner, enabling sequential and site-specific functionalization of polyhalogenated aromatics. acs.org

Significant progress is being made in designing novel palladium catalyst systems with advanced phosphine (B1218219) ligands that exhibit high turnover numbers and efficiency for coupling challenging substrates like aryl chlorides. nih.govresearchgate.netmdpi.comorganic-chemistry.org These next-generation catalysts are more robust and can operate under milder conditions, often in greener solvent systems like water. mdpi.comorganic-chemistry.org

A paradigm shift in this field is the emerging use of electron-deficient arylboronic acids, including halogenated variants, not as substrates but as organocatalysts . nih.gov Their Lewis acidic boron center can activate carboxylic acids and alcohols, promoting reactions such as amide bond formation, dehydrative substitutions, and cycloadditions under mild conditions. nih.govresearchgate.net The electron-withdrawing nature of halogen substituents enhances the Lewis acidity of the boron atom, thereby boosting its catalytic activity. This opens a vast, relatively unexplored area for the application of compounds like this compound in metal-free catalytic processes.

Catalytic ApplicationRole of Halogenated Phenylboronic AcidCatalyst System ExampleSignificanceKey References
Selective Suzuki-Miyaura Coupling SubstratePd₂(dba)₃ / FcPPh₂Access to complex, differentially substituted polychlorinated motifs. acs.org
Coupling of Aryl Chlorides SubstratePEPPSI-type palladium complexesUtilizes cheaper and more abundant starting materials than aryl bromides/iodides. mdpi.com
Amide Bond Formation Catalyst(3,4,5-Trifluorophenyl)boronic acidMetal-free, mild conditions for a fundamental organic transformation. orgsyn.org
Oxygen Transfer Reactions CatalystPhenylboronic acidNovel reactivity for synthesizing nitrile derivatives from amides. researchgate.net

Emerging catalytic applications involving halogenated phenylboronic acids.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool for accelerating research on halogenated phenylboronic acids. Density Functional Theory (DFT) is being extensively used to unravel complex reaction mechanisms, rationalize selectivity, and predict the properties of these molecules. researchgate.netresearchgate.net For instance, DFT studies can model the entire catalytic cycle of a cross-coupling reaction, identifying rate-determining steps and transition state structures, which provides crucial insights for designing more efficient catalysts. mdpi.com

A key physical property that dictates the reactivity of a boronic acid is its acidity (pKa), which is heavily influenced by halogen substitution. mdpi.comnih.gov Advanced computational models can now accurately predict the pKa of substituted arylboronic acids, enabling chemists to select or design a boronic acid with the optimal electronic properties for a specific application, be it as a coupling partner or a Lewis acid catalyst. mdpi.com

Beyond mechanistic studies, machine learning (ML) is emerging as a powerful predictive tool. ML models are being developed to forecast the outcomes of chemical reactions, such as predicting the yield of boronic acid-catalyzed amidations or the regioselectivity of C-H borylation reactions. github.comnih.govacs.org By training on large datasets, these models can identify subtle patterns in reactivity that are not immediately obvious to human chemists, thereby guiding experimental design and reducing the need for extensive trial-and-error optimization. themoonlight.ioresearchgate.net This predictive power will be instrumental in designing novel halogenated phenylboronic acids for specific functions and in planning more efficient synthetic routes.

Computational MethodApplication AreaPredicted Outcome/InsightKey References
Density Functional Theory (DFT) Mechanistic ElucidationReaction energy profiles, transition state geometries, origin of selectivity researchgate.netresearchgate.netmdpi.com
DFT / Multi-Structure Calculation Property PredictionAcidity constants (pKa), thermodynamic parameters mdpi.com
Machine Learning (ML) / AI Reaction Outcome PredictionReaction yields, regioselectivity of functionalization github.comnih.govacs.org
ML / Explainable AI (XAI) Catalyst DesignLewis acidity (e.g., Fluoride Ion Affinity), structure-activity relationships themoonlight.io

Applications of computational modeling in the study of halogenated phenylboronic acids.

Exploration of Novel Applications in Chemical Science

While their role in synthesis is well-established, the future of halogenated phenylboronic acids lies in their application in new scientific domains, particularly medicinal chemistry and materials science. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is central to many of these emerging uses. wikipedia.org

In medicinal chemistry , halogenated phenylboronic acids are being actively investigated as inhibitors of various enzymes. nih.gov The boron atom can form a stable, tetrahedral adduct with key active site residues (like serine), mimicking the transition state of the enzymatic reaction. For example, 3,4-dichlorophenylboronic acid has been identified as a nanomolar inhibitor of mandelate (B1228975) racemase. acs.org Other halogenated derivatives are being explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-based antibiotics. nih.govmdpi.com The halogens play a crucial role in modulating binding affinity and pharmacokinetic properties. namiki-s.co.jp Furthermore, their pH-dependent binding properties make them promising candidates for development as pharmacological chaperones for treating genetic disorders. chemrxiv.orgchemrxiv.org

In chemical biology and materials science , the enhanced Lewis acidity of fluorinated and chlorinated phenylboronic acids makes them superior receptors for sensing carbohydrates at physiological pH. nih.gov This has applications in diagnostics and bio-imaging. nih.gov Their incorporation into polymers and other materials can impart specific recognition capabilities, leading to the development of advanced sensors, separation media, and drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-dichloro-5-fluorophenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogenation and subsequent boronation. For example, chlorination of fluorobenzoic acid derivatives using reagents like chlorine gas in ethanol/water mixtures (as seen in analogous syntheses of 2,4-dichloro-5-fluorobenzoic acid) followed by boronic acid introduction via Miyaura borylation. Catalysts such as Pd(dppf)Cl₂ or NiCl₂(dppe) are critical for Suzuki-Miyaura coupling precursors. Reaction temperature (60–100°C) and solvent polarity (e.g., THF vs. dioxane) significantly impact yield and purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.2–8.0 ppm, boron-related peaks).
  • IR : Detect B-O stretching (~1350 cm⁻¹) and aromatic C-Cl/F vibrations (~1100–1200 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 228.96).
  • XRD : Single-crystal X-ray diffraction for absolute structural confirmation, though crystallization may require slow evaporation in DCM/hexane .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for toxicity data (similar to 4-formylphenylboronic acid, which requires medical attention for ingestion) .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps). For example, studies on formylphenylboronic acids show electron-withdrawing groups (Cl, F) lower LUMO energy, enhancing electrophilicity in Suzuki-Miyaura reactions .
  • Molecular Docking : Simulate interactions with palladium catalysts to predict regioselectivity. Software: Gaussian 09, GaussView .

Q. How should researchers address contradictory data regarding the stability of this compound under acidic vs. basic conditions?

  • Methodology :

  • Controlled Experiments : Compare hydrolysis rates in pH 3–10 buffers (e.g., HCl/NaOH) via UV-Vis or ¹¹B NMR to track boronic acid → boroxin conversion.
  • Reproducibility Checks : Validate results across multiple labs to rule out solvent/impurity effects. Reference studies on analogous compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile stability under varying conditions) .
  • Computational Validation : Calculate hydrolysis activation energies using QM/MM simulations .

Q. What strategies improve regioselectivity when using this compound in multi-step syntheses of heterocyclic compounds?

  • Methodology :

  • Directed Ortho-Metalation : Use directing groups (e.g., -B(OH)₂) to control substitution patterns.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during coupling steps.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic aromatic substitution rates. Reference protocols for annellated pyridone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.